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Compound of Interest

Compound Name: 6-Methoxy-1-indanone

Cat. No.: B023923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methoxy-1-indanone, a significant building block in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with standardized experimental protocols for data acquisition
and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for 6-Methoxy-1-indanone is summarized in the tables below. This
information is crucial for the structural elucidation and quality control of this compound.

1H NMR Data

The proton NMR spectrum reveals the number of different types of protons and their
neighboring environments.
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

~7.29 d 1H Ar-H

~6.90 dd 1H Ar-H

~6.84 d 1H Ar-H

~3.85 S 3H -OCHs

~2.95 t 2H -CH2-

~2.65 t 2H -CHz-

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and
concentration. Coupling constants (J) are not explicitly available from the initial data.

13C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in
the molecule.

Chemical Shift (8) ppm Assighment
~205.0 C=0
~159.0 Ar-C
~148.0 Ar-C
~131.0 Ar-C
~125.0 Ar-CH
~115.0 Ar-CH
~109.0 Ar-CH
~55.5 -OCHs
~36.0 -CHa-
~26.0 -CHa2-
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Note: The chemical shifts are approximate and based on typical values for similar structures.

Infrared (IR) Spectroscopy Data

The IR spectrum identifies the functional groups present in the molecule.

Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch

C=0 Stretch (Aromatic
~1700 Strong

Ketone)
~1600, ~1480 Medium-Strong Aromatic C=C Stretch
~1250 Strong Aryl-O Stretch (Ether)

Mass Spectrometry (MS) Data

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

m/z Relative Intensity Assignment

162 High [M]* (Molecular lon)
134 Medium [M-COJ*

91 Medium [C7H7]* (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific parameters may need to be optimized based on the instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Weigh approximately 5-20 mg of 6-Methoxy-1-indanone.
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e Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean,
dry NMR tube.

e Ensure the sample has completely dissolved. If necessary, gently warm the solution or use
sonication.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if not already
present in the solvent.

H NMR Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be performed to obtain a good signal-to-noise ratio.

13C NMR Acquisition:
¢ Following *H NMR acquisition, switch the spectrometer to the 13C channel.
o Use a standard proton-decoupled pulse sequence.

e Due to the lower natural abundance of 13C, a larger number of scans will be required
compared to *H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of solid 6-Methoxy-1-indanone onto the center of the ATR crystal.
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e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
e Record a background spectrum of the empty, clean ATR crystal.
e Acquire the sample spectrum over the desired range (typically 4000-400 cm~1).

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization (Electron lonization - EI):

e Introduce a small amount of the 6-Methoxy-1-indanone sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized in the ion source.

e The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV),
causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positively charged ions (molecular ion and fragment ions) are accelerated into
a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

» A detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.

Visualization of the Analytical Process

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationship between the different techniques for structural elucidation.
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General Workflow for Spectroscopic Analysis

~N

4 Sample Preparation

Dissolution/PreparatiorD
- J

Spectroscopic Analysis

R M

/Data Processing & Interpretation\

4D,

Click to download full resolution via product page

Caption: General Workflow for Spectroscopic Analysis
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Structural Elucidation of 6-Methoxy-1-indanone

Spectroscopic Techniques
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Caption: Structural Elucidation of 6-Methoxy-1-indanone

 To cite this document: BenchChem. [Spectroscopic Data of 6-Methoxy-1-indanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023923#spectroscopic-data-of-6-methoxy-1-
indanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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